molecular formula C22H21ClN2O4 B5352673 (5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5352673
M. Wt: 412.9 g/mol
InChI Key: HYWJCHRKAGTMDA-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of (5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Final Assembly: The final step involves the coupling of the 4-methylphenyl group to the pyrimidine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other similar compounds, such as:

Properties

IUPAC Name

(5E)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-4-14(3)29-19-10-7-15(12-18(19)23)11-17-20(26)24-22(28)25(21(17)27)16-8-5-13(2)6-9-16/h5-12,14H,4H2,1-3H3,(H,24,26,28)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJCHRKAGTMDA-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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